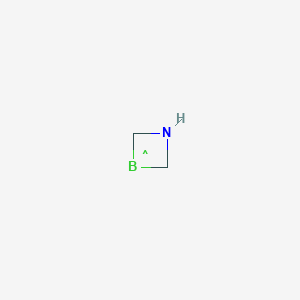
1,3-Azaboretidin-3-yl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Azaboretidin-3-yl is a heterocyclic compound containing a four-membered ring with nitrogen and boron atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Azaboretidin-3-yl can be synthesized through the reaction of enamino (triphenyl)phosphonium salts with borane-tetrahydrofuran. The reaction typically involves heating the azaboretidinium salts with aqueous sodium hydroxide in methanol or aqueous sodium hydroxide alone . This method results in the formation of phosphine oxides, which are key intermediates in the synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis of similar heterocyclic compounds often involves large-scale reactions using optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Azaboretidin-3-yl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can yield different stereoisomers of the compound.
Substitution: Substitution reactions involving boron and nitrogen atoms can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include borane-tetrahydrofuran, sodium hydroxide, and methanol . The reaction conditions often involve heating and the use of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound include phosphine oxides and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,3-Azaboretidin-3-yl has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1,3-Azaboretidin-3-yl involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various enzymes and proteins, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key regulatory proteins involved in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Oxadiazole: A heterocyclic compound with similar structural features and applications in enzyme inhibition.
3-Pyrazoline: Another heterocyclic compound with applications in synthetic chemistry and biological research.
Uniqueness
1,3-Azaboretidin-3-yl is unique due to the presence of both nitrogen and boron atoms in its ring structure. This unique combination imparts distinct chemical and physical properties, making it a valuable compound for various scientific applications.
Propiedades
Número CAS |
71819-98-2 |
|---|---|
Fórmula molecular |
C2H5BN |
Peso molecular |
53.88 g/mol |
InChI |
InChI=1S/C2H5BN/c1-3-2-4-1/h4H,1-2H2 |
Clave InChI |
QDLXULCNOXQQJQ-UHFFFAOYSA-N |
SMILES canónico |
[B]1CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


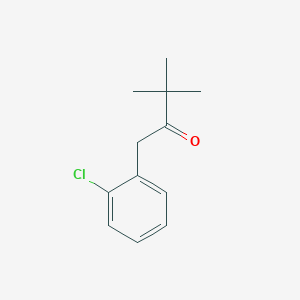
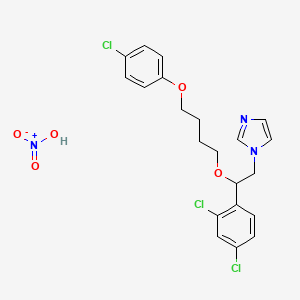
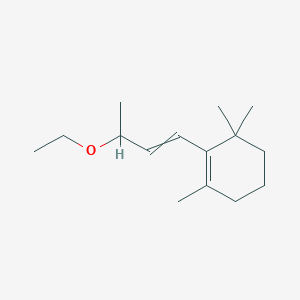
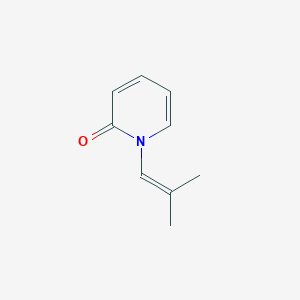
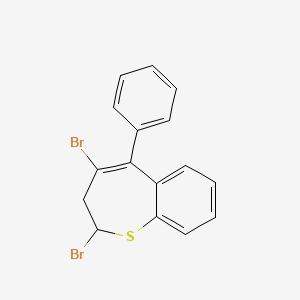
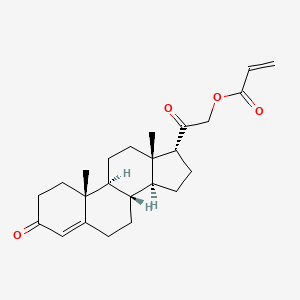
![1-[(Z)-(1-Amino-2,2,2-trichloroethylidene)amino]-3-phenoxypropan-2-yl acetate](/img/structure/B14470584.png)
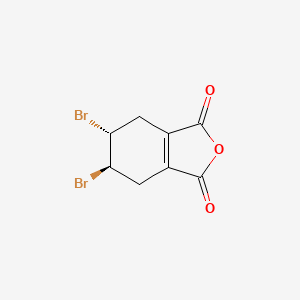
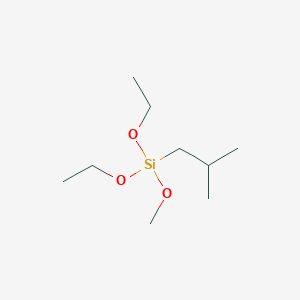
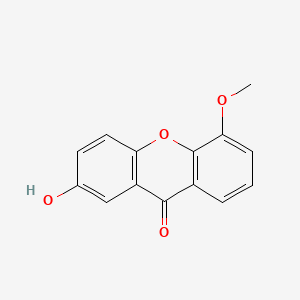
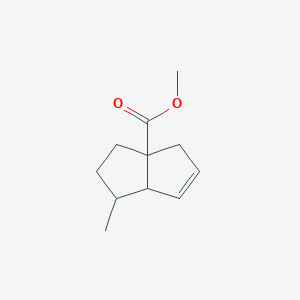
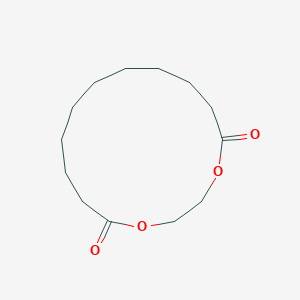
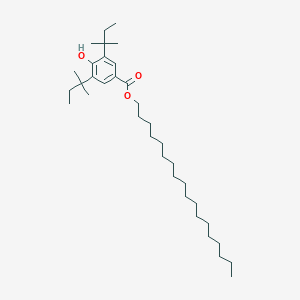
![Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]-](/img/structure/B14470618.png)
